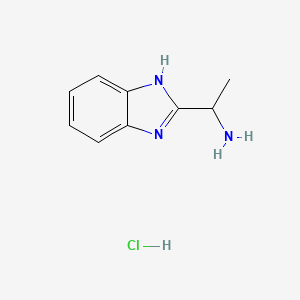
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(Pyridin-2-yl)piperazine-1-carbonyl chloride” is a chemical compound with the molecular formula C10H12ClN3O . It is a compound that can be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-2-yl)piperazine-1-carbonyl chloride” consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-2-yl)piperazine-1-carbonyl chloride” include a molecular weight of 191.23 g/mol, a topological polar surface area of 36.4 Ų, and a rotatable bond count of 1 .Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial Studies : New pyridine derivatives, including those related to 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride, have been synthesized and shown to possess considerable antibacterial activity. These compounds were prepared through the condensation of 2-amino-substituted benzothiazoles with p-acetamidobenzenesulfonyl chloride using a mixture of pyridine, highlighting their potential in addressing bacterial infections (Patel & Agravat, 2009).
Anticancer Research : Derivatives of 4-(Pyridin-2-yl)piperazine have been explored for their effects on learning and memory facilitation in mice, suggesting potential therapeutic applications in cognitive disorders. Moreover, the synthesis and evaluation of various piperazinyl compounds have highlighted their potential in anticancer research. For instance, 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates have been synthesized and tested for their ability to facilitate learning and memory in mice, indicating a promising avenue for the development of new therapeutic agents (Li Ming-zhu, 2012).
Chemical Synthesis and Drug Development
Synthetic Processes : Research has established scalable and facile synthetic processes for compounds related to 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride. For example, a novel process for preparing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, has been optimized. This process involves acylation, deprotection, and salt formation, demonstrating the compound's relevance in developing treatments for central nervous system disorders (Wei et al., 2016).
Drug Discovery and Design : The search for potent anti-tubercular agents has led to the design and synthesis of benzamide derivatives incorporating the 4-(Pyridin-2-yl)piperazine motif. These compounds have shown significant anti-tubercular activity, underscoring the importance of such chemical structures in the development of new therapies for tuberculosis (Srinivasarao et al., 2020).
Material Science and Structural Chemistry
- Crystallography and Material Properties : The crystal structure of chloride-bridged copper(II) dimers featuring piperazine derivatives has been elucidated, revealing insights into the coordination chemistry and potential applications in material science. Such studies are crucial for understanding the structural properties of materials that incorporate piperazine and pyridine motifs (Inah et al., 2017).
properties
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-10(15)14-7-5-13(6-8-14)9-3-1-2-4-12-9/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRZSLZZTOPNLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585901 |
Source


|
| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
CAS RN |
210173-95-8 |
Source


|
| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)



![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)